molecular formula C30H41NO3 B164052 Nmi 8739 CAS No. 129024-87-9

Nmi 8739

カタログ番号: B164052
CAS番号: 129024-87-9
分子量: 463.7 g/mol
InChIキー: HXJMZRVSTICUKC-KUBAVDMBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

NMI 8739は、n-ドコサヘキサエノイルドパミンとしても知られており、ドーパミンD2オートレセプターの作動薬として作用する化合物です。それは、神経伝達物質ドーパミンと多価不飽和脂肪酸ドコサヘキサエン酸のアミン抱合体です。 この化合物は、マクロファージにおける一酸化窒素産生の減少と特定のサイトカインの放出の抑制に潜在的な効果を示しています .

作用機序

NMI 8739は、ドーパミンD2オートレセプターの作動薬として作用することによってその効果を発揮します。このレセプターは、脳内でのドーパミン放出の調節に関与しています。D2オートレセプターに結合することによって、this compoundはドーパミンレベルを調節し、さまざまな生理学的プロセスに影響を与えることができます。 この化合物は、マクロファージにおける一酸化窒素の産生を減らし、インターロイキン6やCCL-20などのサイトカインの放出を抑制することも報告されています .

類似化合物:

    ドーパミン: this compoundと同じシグナル伝達経路に関与する主要な神経伝達物質です。

    ドコサヘキサエン酸: this compoundの脂肪酸成分であり、独自の生物学的活性を持っています。

    キンピロール: ドーパミンシグナル伝達に類似の効果を持つ別のドーパミン受容体作動薬です。

独自性: this compoundは、ドーパミンとドコサヘキサエン酸の抱合体であるため、ユニークです。この組み合わせにより、血液脳関門をより効果的に透過し、ドーパミン作動薬と抗炎症作用の両方を発揮することができます。 この二重作用により、this compoundは、研究と潜在的な治療的応用のための貴重な化合物となっています .

生化学分析

Biochemical Properties

Nmi 8739 plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. As an agonist of the dopamine D2 autoreceptor, this compound interacts with this receptor to modulate its activity . The nature of these interactions involves the binding of this compound to the receptor, which can influence the receptor’s function and subsequently alter cellular processes.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the dopamine D2 autoreceptor . This can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to reduce nitric oxide (NO) production in LPS-stimulated RAW264.7 Macrophages .

Molecular Mechanism

The mechanism of action of this compound involves its interactions at the molecular level. As an amine conjugate of the DHA carrier and the neurotransmitter dopamine, this compound binds to the dopamine D2 autoreceptor . This binding can lead to changes in gene expression and can influence enzyme inhibition or activation.

準備方法

合成経路と反応条件: NMI 8739は、ドーパミンとドコサヘキサエン酸の抱合によって合成されます。この反応は通常、ドーパミンのアミン基とドコサヘキサエン酸のカルボキシル基間のアミド結合の形成を伴います。 反応条件には、アミド結合の形成を促進するために、N,N'-ジシクロヘキシルカルボジイミド(DCC)や4-ジメチルアミノピリジン(DMAP)などのカップリング剤を使用することがよくあります .

工業生産方法: this compoundの具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチは、ラボでの合成と同じ原理を用いた大規模合成になります。 これには、効率的なカップリング剤と最適化された反応条件を使用して、最終生成物の高収率と純度を確保することが含まれます .

化学反応の分析

反応の種類: NMI 8739は、以下のものを含むさまざまな化学反応を起こします。

    酸化: この化合物は特定の条件下で酸化され、酸化誘導体の形成につながります。

    還元: 還元反応は、化合物に存在する官能基を修飾することができます。

    置換: this compoundは、1つの官能基が別の官能基と置き換わる置換反応に関与することができます。

一般的な試薬と条件:

    酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用することができます。

    還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

    置換: 目的の置換反応に応じて、さまざまな求核剤と求電子剤を使用することができます。

主要な生成物: これらの反応から形成される主要な生成物は、使用された特定の試薬と条件によって異なります。 たとえば、酸化はキノンを形成することができ、一方、還元はアルコールやアミンを生成することができます .

4. 科学研究への応用

This compoundには、以下のものなど、いくつかの科学研究への応用があります。

科学的研究の応用

NMI 8739 has several scientific research applications, including:

    Chemistry: It is used as a model compound to study the interactions between neurotransmitters and fatty acids.

    Biology: this compound is utilized in research on cellular signaling pathways, particularly those involving dopamine receptors.

    Medicine: The compound has potential therapeutic applications in treating conditions related to dopamine dysregulation, such as Parkinson’s disease and certain psychiatric disorders.

    Industry: this compound is used in the development of new drugs and therapeutic agents targeting dopamine receptors .

類似化合物との比較

    Dopamine: The primary neurotransmitter involved in the same signaling pathways as NMI 8739.

    Docosahexaenoic Acid: The fatty acid component of this compound, which has its own biological activities.

    Quinpirole: Another dopamine receptor agonist with similar effects on dopamine signaling.

Uniqueness: this compound is unique due to its dual nature as a conjugate of dopamine and docosahexaenoic acid. This combination allows it to penetrate the blood-brain barrier more effectively and exert both dopaminergic and anti-inflammatory effects. This dual action makes this compound a valuable compound for research and potential therapeutic applications .

生物活性

NMI 8739, also known as n-docosahexaenoyl dopamine (DHA-DA), is a compound that has garnered attention in the field of neuropharmacology due to its role as an agonist of the dopamine D2 autoreceptor. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Overview of this compound

This compound is synthesized through the conjugation of dopamine with docosahexaenoic acid (DHA), resulting in an amine conjugate that combines the properties of both molecules. Its chemical structure allows it to interact with various cellular receptors and pathways, particularly those associated with dopamine signaling.

Target Receptor

This compound primarily targets the dopamine D2 autoreceptor . Upon binding to this receptor, it activates several downstream signaling pathways that influence cellular responses.

Biochemical Pathways

The activation of the dopamine D2 autoreceptor by this compound leads to significant biochemical effects, including:

  • Reduction of Nitric Oxide Production : In studies involving LPS-stimulated RAW264.7 macrophages, this compound has been shown to suppress nitric oxide production, which is crucial in inflammatory responses.
  • Cytokine Modulation : The compound exhibits a concentration-dependent suppression of pro-inflammatory cytokines such as CCL-20, MCP-1, and IL-6 in macrophages following stimulation .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that its bioavailability is influenced by its ability to bind and activate the dopamine D2 autoreceptor. This interaction not only modulates receptor activity but also affects downstream signaling pathways critical for various physiological processes.

Cellular Effects

This compound demonstrates profound effects on multiple cell types, particularly in modulating immune responses. Its ability to influence cytokine release positions it as a potential agent for managing conditions characterized by excessive inflammation.

Research Findings and Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Neuroprotection : Research indicates that this compound may offer neuroprotective benefits in models of neurodegenerative diseases by modulating dopamine signaling pathways .
  • Anti-inflammatory Properties : The compound's ability to suppress cytokine release suggests potential applications in treating inflammatory disorders, although further clinical studies are necessary to validate these findings .

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity of this compound compared to other known dopamine D2 receptor agonists:

CompoundMechanism of ActionCytokine SuppressionNeuroprotective EffectsClinical Applications
This compoundAgonist at D2 receptorYesPotentialInflammatory disorders, neuroprotection
BromocriptineAgonist at D2 receptorModerateYesParkinson's disease
RopiniroleAgonist at D2 receptorLimitedYesParkinson's disease

特性

IUPAC Name

(4Z,7Z,10Z,13Z,16Z,19Z)-N-[2-(3,4-dihydroxyphenyl)ethyl]docosa-4,7,10,13,16,19-hexaenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-30(34)31-25-24-27-22-23-28(32)29(33)26-27/h3-4,6-7,9-10,12-13,15-16,18-19,22-23,26,32-33H,2,5,8,11,14,17,20-21,24-25H2,1H3,(H,31,34)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJMZRVSTICUKC-KUBAVDMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)NCCC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H41NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129024-87-9
Record name Nmi 8739
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129024879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nmi 8739
Reactant of Route 2
Nmi 8739
Reactant of Route 3
Reactant of Route 3
Nmi 8739
Reactant of Route 4
Nmi 8739
Reactant of Route 5
Reactant of Route 5
Nmi 8739
Reactant of Route 6
Nmi 8739
Customer
Q & A

Q1: How does the GABA–DHA-DA conjugate (OXL1220) differ from dopamine and DHA-DA in its effects on blood flow in the brain?

A1: Both dopamine and DHA-DA increase blood flow in the brain, regardless of whether the brain is experiencing ischemia or not. This increase in blood flow is accompanied by a significant increase in blood pressure (hypertension). [] In contrast, OXL1220 demonstrates a selective vasodilatory effect, specifically increasing blood flow to the brain during transient global ischemia. [] This suggests that OXL1220 may offer a more targeted approach to improving blood flow in the ischemic brain without the unwanted side effect of systemic hypertension.

Q2: What is the mechanism behind the selective vasodilatory effect of OXL1220 in the ischemic brain?

A2: The conjugation of γ-aminobutyric acid (GABA) to DHA-DA in OXL1220 appears to shift its activity from dopaminergic to GABAergic with respect to regulating vascular tone in the ischemic brain. [] While DHA-DA exhibits inhibitory properties on synaptosomal dopamine uptake, OXL1220 uniquely competes for specific binding sites of [3H]-gabazine on GABA-A receptors in rat cortical membranes. [] This suggests that the GABA moiety in OXL1220 enables interaction with GABA-A receptors, potentially contributing to its selective vasodilatory effect in the ischemic brain.

Q3: Does the chemical structure of DHA-DA influence its interaction with dopamine receptors?

A3: While DHA-DA displays potent inhibitory activity against synaptosomal dopamine uptake (IC50 = 29 μM), it demonstrates minimal binding affinity for dopamine receptors. [] This suggests that despite its structural similarity to dopamine, the DHA moiety in DHA-DA may hinder its interaction with dopamine receptors. This finding highlights the importance of structural modifications in modulating the pharmacological profile of neurotransmitter-like compounds.

  1. Zaitsev, S. V., Akimova, E. V., Dyachenko, I. A., Sorokina, I. V., Petrukhina, A. V., Rozentsvet, O. A., ... & Sergeeva, N. S. (2015). Differences Between Cerebrovascular and Anti-Ischemic Effects of Dopamine, Docosahexaenoyldopamine, and GABA–Docosahexaenoyldopamine Conjugate. Bulletin of Experimental Biology and Medicine, 158(5), 621-624.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。